

# Application Note & Protocol: Western Blot for Phospho-BAD (Ser112) Following AZD1208 Treatment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **AZD1208**

Cat. No.: **B612199**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

**Application:** This document provides a detailed protocol for detecting the phosphorylation status of the pro-apoptotic protein BAD at serine 112 (p-BAD Ser112) in cell lysates following treatment with **AZD1208**, a pan-PIM kinase inhibitor. This assay is crucial for assessing the pharmacodynamic activity of **AZD1208** and confirming its mechanism of action in relevant cell models.

**Introduction:** The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are overexpressed in various hematological malignancies and solid tumors.<sup>[1][2]</sup> PIM kinases promote cell survival and proliferation by phosphorylating several downstream targets, including the pro-apoptotic BCL-2 family member, BAD.<sup>[3]</sup> Phosphorylation of BAD, primarily at Ser112, by PIM kinases inhibits its apoptotic function by promoting its sequestration by 14-3-3 proteins and preventing its interaction with anti-apoptotic proteins like BCL-XL.<sup>[3][4][5]</sup>

**AZD1208** is a potent, orally available small-molecule inhibitor of all three PIM kinase isoforms.<sup>[6][7]</sup> By inhibiting PIM kinase activity, **AZD1208** is expected to decrease the phosphorylation of BAD, thereby restoring its pro-apoptotic function.<sup>[6][8]</sup> Monitoring the levels of p-BAD (Ser112) via Western blot is a reliable method to demonstrate the on-target effect of **AZD1208** in preclinical models.<sup>[7][8]</sup>

## Signaling Pathway: PIM Kinase Inhibition by AZD1208

The following diagram illustrates the signaling pathway from PIM kinase to BAD and the inhibitory action of **AZD1208**.



[Click to download full resolution via product page](#)

Caption: PIM kinase phosphorylates BAD, inhibiting apoptosis. **AZD1208** blocks this process.

## Experimental Protocol

This protocol is optimized for cultured cells, such as the acute myeloid leukemia (AML) cell lines MOLM-16 or KG-1a, where **AZD1208** has shown activity against p-BAD.[8]

## Materials and Reagents

- Cell Lines: MOLM-16 (FLT3-WT), KG-1a (FLT3-WT), or other appropriate cell line.
- Compound: **AZD1208** (Selleck Chemicals or equivalent), dissolved in DMSO to create a 10 mM stock solution.
- Culture Medium: RPMI-1640, 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

- Buffers and Solutions:
  - Phosphate-Buffered Saline (PBS), ice-cold.
  - RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[9]
  - Inhibitor Cocktails (add fresh to lysis buffer before use):
    - Protease Inhibitor Cocktail (e.g., Roche cOmplete™).
    - Phosphatase Inhibitor Cocktail (e.g., 1 mM NaF, 1 mM Na<sub>3</sub>VO<sub>4</sub>).
  - Sample Buffer: 4x Laemmli sample buffer (e.g., Bio-Rad).
  - Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6.
  - Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST.[10]
- Antibodies:
  - Primary: Rabbit anti-phospho-BAD (Ser112), Rabbit anti-total BAD.
  - Secondary: HRP-conjugated Goat anti-Rabbit IgG.
- Protein Assay: BCA Protein Assay Kit.
- Western Blotting Equipment: SDS-PAGE gels, electrophoresis and transfer systems, PVDF or nitrocellulose membranes, chemiluminescent substrate (ECL).

## Step-by-Step Methodology

### 2.1. Cell Culture and Treatment

- Culture cells to a density of approximately 0.5 - 1.0 x 10<sup>6</sup> cells/mL.
- Treat cells with desired concentrations of **AZD1208** (e.g., 0.1, 0.3, 1, 3 µM) or vehicle control (DMSO, final concentration ≤ 0.1%).[7][8]

- Incubate for the desired time period (e.g., 6, 24, 48 hours). A 24-hour treatment is often sufficient to observe a significant decrease in p-BAD.[8][11]

## 2.2. Lysate Preparation

- Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Wash the cell pellet once with ice-cold PBS and centrifuge again.
- Aspirate the supernatant and resuspend the cell pellet in ice-cold RIPA Lysis Buffer containing freshly added protease and phosphatase inhibitors. Use approximately 100 µL of buffer per 1-2 x 10<sup>6</sup> cells.
- Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
- Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein lysate) to a new pre-chilled microfuge tube.

## 2.3. Protein Quantification

- Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
- Normalize the concentration of all samples with lysis buffer.

## 2.4. SDS-PAGE and Protein Transfer

- Add 4x Laemmli sample buffer to 20-40 µg of protein from each sample.
- Denature the samples by heating at 95-100°C for 5-10 minutes.
- Load samples onto a 12% or 4-20% SDS-polyacrylamide gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.

## 2.5. Immunoblotting

- Wash the membrane briefly with TBST.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[10][12]
- Incubate the membrane with the primary antibody against p-BAD (Ser112), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation. (Follow manufacturer's recommendation for dilution, typically 1:1000).
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature. (Typically 1:2000 to 1:5000 dilution).
- Wash the membrane three times for 10 minutes each with TBST.

## 2.6. Detection and Analysis

- Prepare the chemiluminescent (ECL) substrate according to the manufacturer's instructions and incubate with the membrane.
- Capture the signal using a digital imager or X-ray film.
- Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed for total BAD or a loading control like GAPDH or  $\beta$ -actin.
- Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Calculate the ratio of p-BAD to total BAD for each sample and normalize to the vehicle control.

# Experimental Workflow

## Western Blot Protocol Workflow

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for p-BAD Western blot analysis after **AZD1208** treatment.

## Data Presentation: Expected Results

Treatment of sensitive cell lines with **AZD1208** is expected to cause a dose- and time-dependent decrease in the phosphorylation of BAD at Ser112.

| Cell Line         | Compound | Concentration (μM) | Treatment Time (h) | Change in p-BAD (Ser112) Level         | Reference |
|-------------------|----------|--------------------|--------------------|----------------------------------------|-----------|
| KG-1a             | AZD1208  | 3                  | 24                 | Decrease relative to total BAD         | [8]       |
| MOLM-16           | AZD1208  | 3                  | 24                 | Decrease relative to total BAD         | [8]       |
| MOLM-16           | AZD1208  | 1                  | 3, 24              | Decrease observed at both time points  | [7]       |
| MOLM-16 Xenograft | AZD1208  | 30 mg/kg           | 2, 6, 12           | Strong suppression vs. vehicle control | [7]       |

## Troubleshooting Tips

- No/Weak p-BAD Signal:
  - Ensure fresh phosphatase inhibitors were added to the lysis buffer.[10]
  - Confirm that the cell model expresses PIM kinases and that the chosen treatment time is appropriate for observing changes in phosphorylation.[13]
  - Increase the amount of protein loaded onto the gel (up to 50 μg).[10]

- High Background:
  - Use 5% BSA for blocking and antibody dilutions; milk contains phosphoproteins (casein) that can increase background.[12]
  - Ensure thorough washing steps with TBST. Do not use PBS-based buffers, as the phosphate can interfere with antibody binding.[13]
  - Optimize primary and secondary antibody concentrations.
- Inconsistent Results:
  - Always normalize the phosphorylated protein signal to the total protein signal to account for any variations in protein loading.[13]
  - Prepare fresh lysates for each experiment, as repeated freeze-thaw cycles can degrade phosphoproteins.[10]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL | MRC PPU [ppu.mrc.ac.uk]
- 4. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pim-1 kinase promotes inactivation of the pro-apoptotic Bad protein by phosphorylating it on the Ser112 gatekeeper site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]

- 7. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oaepublish.com [oaepublish.com]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- To cite this document: BenchChem. [Application Note & Protocol: Western Blot for Phospho-BAD (Ser112) Following AZD1208 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612199#western-blot-protocol-for-p-bad-after-azd1208-treatment]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)